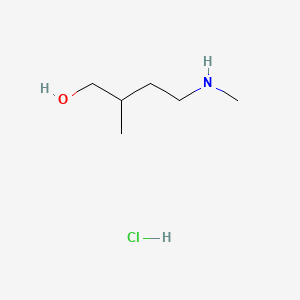![molecular formula C10H11ClFN3O2 B13480856 Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield
Continuous flow reactors: For large-scale production and consistent quality
Purification: Techniques such as recrystallization or chromatography to ensure high purity
化学反応の分析
Types of Reactions
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学的研究の応用
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties
Medicine: Explored for its potential use in drug development and therapeutic applications
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function
Interact with receptors: Modulating signal transduction pathways
Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation
類似化合物との比較
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the position of the fluorine atom
Ethyl 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate: Differing in the presence of a bromine atom
Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate: Differing in the presence of a chlorine atom and a pyrimidine ring
特性
分子式 |
C10H11ClFN3O2 |
|---|---|
分子量 |
259.66 g/mol |
IUPAC名 |
ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14;/h3-5H,2,12H2,1H3;1H |
InChIキー |
IQYJFEYFGNYHIC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)


![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)


![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)



